molecular formula C16H21Cl2N3OS B12691010 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol CAS No. 178979-70-9

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol

Cat. No.: B12691010
CAS No.: 178979-70-9
M. Wt: 374.3 g/mol
InChI Key: RDMVMEPZWMZXDX-UHFFFAOYSA-N
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Description

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol is a complex organic compound that features a unique structure combining a dichlorophenylthio group, an imidazole ring, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using a suitable thiol reagent.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the imidazole ring or the dichlorophenylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylthio group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced phenylthio derivatives.

    Substitution: Substituted phenylthio derivatives.

Scientific Research Applications

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenylthio group and the imidazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methylamino)ethanol: Lacks the methyl group on the imidazole ring.

    2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)propanol: Contains a propanol moiety instead of ethanol.

Uniqueness

The presence of the methyl group on the imidazole ring and the ethanolamine moiety makes 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

178979-70-9

Molecular Formula

C16H21Cl2N3OS

Molecular Weight

374.3 g/mol

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylamino]ethanol

InChI

InChI=1S/C16H21Cl2N3OS/c1-10(2)15-16(21(3)14(20-15)9-19-4-5-22)23-13-7-11(17)6-12(18)8-13/h6-8,10,19,22H,4-5,9H2,1-3H3

InChI Key

RDMVMEPZWMZXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNCCO)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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